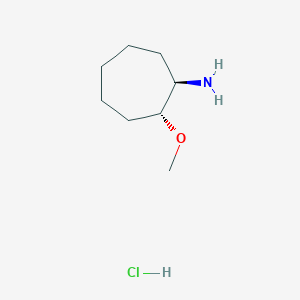

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride

Beschreibung

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is a chiral amine derivative featuring a seven-membered cycloheptane ring with a methoxy substituent at the 2-position and an amine group at the 1-position. Its stereochemistry (R,R configuration) and structural features make it valuable in pharmaceutical and organic synthesis research.

Key physicochemical properties (inferred from similar compounds):

Eigenschaften

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEQJXDZHLJILQ-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride typically involves the following steps:

Formation of the Cycloheptane Ring: The initial step involves the formation of the cycloheptane ring through cyclization reactions.

Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol as the nucleophile.

Amination: The amine group is introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. Continuous stirred tank reactors (CSTRs) are often employed for such processes due to their ability to handle solids and provide efficient mixing .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like methanol, ethanol, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cycloheptane derivatives, which can be further utilized in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound acts as a proton donor, facilitating the formation of new chemical bonds. It is also involved in hydrogen bonding and other molecular interactions, which contribute to its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent and Ring Size Variations

Table 1: Structural and Basic Property Comparison

Physicochemical and Functional Differences

- Ring Size Effects: Cycloheptane (7-membered): Offers greater conformational flexibility compared to cyclohexane (6-membered) or cyclopropane (3-membered). This flexibility may enhance binding affinity in drug targets requiring adaptable geometries. Cyclohexane (6-membered): Common in pharmaceuticals due to stability and predictable chair conformations. The methoxy analog (CAS 2375165-94-7) is well-characterized for hazards but lacks boiling point data .

- Substituent Effects: Methoxy (-OCH₃): Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This group is electron-donating, influencing electronic properties in catalysis or receptor interactions. Used in agrochemicals for enhanced membrane permeability . Fluorine (-F): Highly electronegative, altering electronic profiles and metabolic stability. Fluorinated analogs (e.g., CAS 1820580-16-2) are valuable in medicinal chemistry .

Biologische Aktivität

(1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride, often referred to as 2-Methoxycycloheptan-1-amine hydrochloride, is a compound of interest due to its potential biological activities. This compound has been studied for its interactions with various biological systems and its therapeutic implications. Below is a detailed overview of its biological activity, including research findings and relevant data.

- Chemical Formula : C8H13ClN

- Molecular Weight : 160.65 g/mol

- CAS Number : 2227854-80-8

- Structure : The compound consists of a cycloheptane ring with a methoxy group and an amine functional group.

The biological activity of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride is primarily mediated through its interaction with various receptors and signaling pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound acts as an agonist for certain GPCRs, which are crucial in mediating cellular responses to hormones and neurotransmitters .

- Neuronal Signaling : It has shown potential effects on neuronal signaling pathways, influencing neurotransmitter release and neuronal excitability .

- Inflammatory Response Modulation : Studies indicate that this compound may play a role in modulating inflammatory responses through various signaling cascades, including the NF-κB pathway .

Biological Activities

The following table summarizes the key biological activities associated with (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride:

Neuroprotective Effects

A study investigating the neuroprotective effects of (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride found that it significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the compound's ability to enhance antioxidant defenses and inhibit apoptotic signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain viral pathogens. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Properties

In a controlled study involving inflammatory models, (1R,2R)-2-Methoxycycloheptan-1-amine hydrochloride was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.